molecular formula C5H5N5O B135829 8-Hydroxyadenine CAS No. 21149-26-8

8-Hydroxyadenine

Cat. No. B135829
CAS RN: 21149-26-8
M. Wt: 151.13 g/mol
InChI Key: RGKBRPAAQSHTED-UHFFFAOYSA-N
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Description

8-Hydroxyadenine (also known as 8-oxoadenine) is an oxopurine that is adenine bearing a single oxo substituent at position 8 . It is a member of 6-aminopurines, an oxopurine, and a nucleobase analogue . It is functionally related to adenine and is a tautomer of an this compound . It has a role as a human metabolite .


Synthesis Analysis

An oligodeoxyribonucleotide containing this compound was chemically synthesized and single- and double-stranded c-Ha-ras gene fragments with this compound at the second position of codon 61 were prepared . Another efficient and general method for the synthesis of 2,9-disubstituted 8-hydroxyadenines was realized. 5-Amino-4-cyano-2-hydroxyimidazoles were prepared from aminomalononitrile and isocyanates as key intermediates .


Molecular Structure Analysis

The molecular formula of this compound is C5H5N5O . The IUPAC name is 6-amino-7,9-dihydropurin-8-one . The InChI is InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1H, (H4,6,7,8,9,10,11) . The Canonical SMILES is C1=NC(=C2C(=N1)NC(=O)N2)N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 151.13 g/mol . It contains total 17 bond(s); 12 non-H bond(s), 7 multiple bond(s), 1 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 urea (-thio) derivative(s), 1 primary amine(s) (aromatic), and 1 Pyrimidine(s) .

Scientific Research Applications

Radioimmunoassay Development

A significant advancement in the application of 8-Hydroxyadenine is its use in developing a sensitive and specific radioimmunoassay. This assay can detect as little as 4 × 10^−14 moles of this compound and is efficient in detecting the compound in γ-irradiated DNA at doses less than 10 Gy. Such assays are crucial for studying the modifications of DNA and understanding the molecular mechanisms of radiation-induced DNA damage (West, West, & Ward, 1982).

DNA Damage Analysis

This compound plays a crucial role in DNA damage analysis. Research has shown that it is a hot piperidine-sensitive lesion in DNA, and its presence can be indicative of exposure to reactive oxygen species. This property is used as a marker for the identification of 8-Hydroxyguanine formed in DNA exposed to such species, thus aiding in the study of oxidative stress and its effects on DNA integrity (Chung et al., 1992).

Measurement in DNA

The development of methodologies for the measurement of this compound in DNA, particularly using liquid chromatography/mass spectrometry (LC/MS), has been a significant application. This technique allows for the quantification of this compound in DNA, contributing to our understanding of DNA damage and repair mechanisms (Jaruga, Rodriguez, & Dizdaroglu, 2001).

Interferon Induction

This compound derivatives have been identified as novel interferon (IFN) inducing agents. These derivatives, especially those with specific modifications at the C(2)-position of the adenine ring, have shown potent IFN inducing activity in vivo. This discovery opens up potential therapeutic applications in the field of immunology and antiviral treatments (Kurimoto et al., 2003).

Role in Mutagenesis

Research has shown that this compound can induce misincorporation in in vitro DNA synthesis and mutations in cells. This finding is significant in understanding the mutagenic potential of this compound and its role in carcinogenesis. The study of such mutations can provide insights into the mechanisms of cancer development and DNA repair processes (Kamiya et al., 1995).

Mechanism of Action

Target of Action

8-Hydroxyadenine, also known as 6-Amino-7H-purin-8-ol, is an oxidized adenine base that naturally occurs in DNA and RNA . It is primarily targeted by reactive oxygen species (ROS) which arise from various sources, including environmental pollutants and metabolic processes .

Mode of Action

The formation of this compound occurs through the action of ROS on adenine . In the context of Toll-like receptor 7 (TLR7) activation, this compound acts as a strong TLR7 agonist . It induces the activation of NF-κB and the secretion of IFN-α in TLR7-expressing cells .

Biochemical Pathways

This compound is an intermediate in the oxidation of adenine to 2,8-dihydroxyadenine by xanthine oxidase . It plays a significant role in the analysis of oxidative stress RNA/DNA hydrolysates .

Pharmacokinetics

It is known that this compound has only very low solubility in water or buffers at neutral ph, but dissolution can be achieved under alkaline conditions .

Result of Action

This compound induces misincorporation in in vitro DNA synthesis and mutations in NIH 3T3 cells . It has facilitated the study of DNA damage and repair mechanisms, as well as the investigation of enzyme roles in oxidative damage .

Action Environment

The action of this compound is influenced by environmental factors. Reactive oxygen species (ROS), which are key in the formation of this compound, can arise from various environmental pollutants and metabolic processes . The compound and its solutions can be stored in the refrigerator for some days but should be frozen for longer storage periods .

Future Directions

8-Hydroxyadenines are expected to have various biological activities and are being explored for their potential in various applications .

Biochemical Analysis

Biochemical Properties

8-Hydroxyadenine is involved in various biochemical reactions. It is an intermediate in the oxidation of adenine to 2,8-dihydroxyadenine by xanthine oxidase . It interacts with various enzymes, proteins, and other biomolecules, particularly those involved in DNA synthesis and repair . For instance, it has been shown to induce misincorporation in in vitro DNA synthesis and mutations in mammalian cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing point mutations . It can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in relation to oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with DNA polymerases during DNA synthesis. It has been shown to induce misincorporation in in vitro DNA synthesis, leading to mutations . This occurs when DNA polymerases misinsert dGMP, and dAMP and dGMP, opposite this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has sufficient stability at room temperature and does not need special care during handling or shipment . For longer storage periods, the compound and its solutions should be frozen .

Metabolic Pathways

This compound is involved in the metabolic pathway of adenine oxidation. It is an intermediate in the oxidation of adenine to 2,8-dihydroxyadenine by xanthine oxidase .

Transport and Distribution

This compound has only very low solubility in water or buffers at neutral pH, however, dissolution can be achieved under alkaline conditions . This suggests that its transport and distribution within cells and tissues may be influenced by pH levels.

properties

IUPAC Name

6-amino-7,9-dihydropurin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1H,(H4,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKBRPAAQSHTED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)NC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175390
Record name 8-Hydroxyadenine
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URL https://comptox.epa.gov/dashboard/DTXSID70175390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 8-Hydroxyadenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000542
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

21149-26-8
Record name 8-Hydroxyadenine
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Record name 8-Hydroxyadenine
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Record name 8-Hydroxyadenine
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Record name 8-Hydroxyadenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Hydroxyadenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000542
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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